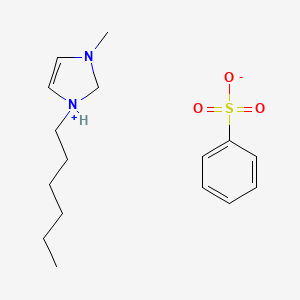
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry. The imidazolium cation in this compound is characterized by a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the molecule.
Preparation Methods
The synthesis of 1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with hexyl bromide to form 1-hexyl-3-methylimidazolium bromide. This intermediate is then reacted with sodium benzenesulfonate to yield the final product. The reaction conditions often involve the use of solvents such as acetonitrile or dimethylformamide and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The imidazolium ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazolium cation to imidazoline derivatives.
Substitution: The benzenesulfonate anion can be substituted with other anions through metathesis reactions.
Scientific Research Applications
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate has several applications in scientific research:
Chemistry: It is used as an ionic liquid in various chemical reactions, including catalysis and electrochemistry
Biology: The compound has been studied for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in enhancing the solubility of poorly soluble drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate is largely dependent on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the compound’s reactivity and its ability to stabilize transition states in chemical reactions .
Comparison with Similar Compounds
1-Hexyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium benzenesulfonate can be compared with other imidazolium salts, such as:
1-Ethyl-3-methylimidazolium tetrafluoroborate: Known for its use in electrochemical applications.
1-Butyl-3-methylimidazolium chloride: Commonly used in catalysis and as a solvent in organic synthesis.
1-Hexyl-3-methylimidazolium iodide: Similar in structure but with different anionic properties, affecting its solubility and reactivity.
These comparisons highlight the unique properties of this compound, particularly its benzenesulfonate anion, which imparts distinct solubility and reactivity characteristics.
Properties
CAS No. |
401789-02-4 |
|---|---|
Molecular Formula |
C16H26N2O3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
benzenesulfonate;1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C10H20N2.C6H6O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;7-10(8,9)6-4-2-1-3-5-6/h8-9H,3-7,10H2,1-2H3;1-5H,(H,7,8,9) |
InChI Key |
YSSKRSLRZGOVRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[NH+]1CN(C=C1)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















